
Cy3 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3 azide is a modified cyanine dye that is widely used in various scientific fields due to its fluorescent properties. It is an anthocyanin fluorescent dye that appears orange and has an excitation peak at approximately 550 nanometers and an emission peak at around 570 nanometers. This compound is particularly useful in fluorescence spectroscopy and imaging applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy3 azide can be synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the use of azide and alkyne moieties, which can be used interchangeably to tag the molecule of interest . The reaction is typically carried out under mild conditions, such as at room temperature and in aqueous media .
Industrial Production Methods
In industrial settings, this compound is produced using optimized synthetic routes that ensure high yield and purity. The compound is often available as a solid and can be stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3 azide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it ideal for labeling and detection purposes .
Common Reagents and Conditions
The common reagents used in the click chemistry reaction involving this compound include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature .
Major Products
The major products formed from the click chemistry reaction involving this compound are fluorescently labeled molecules, which can be used for various detection and imaging applications .
Applications De Recherche Scientifique
Cy3 azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of fluorescent probes and labeling of molecules for detection.
Biology: Employed in the labeling of biomolecules, such as nucleic acids and proteins, for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mécanisme D'action
Cy3 azide exerts its effects through its fluorescent properties. The compound can be excited by a laser beam at specific wavelengths, leading to the emission of fluorescence. This fluorescence can be detected and measured, allowing for the visualization and quantification of labeled molecules. The molecular targets and pathways involved in the action of this compound include the specific binding of the dye to alkyne-containing molecules through the click chemistry reaction .
Comparaison Avec Des Composés Similaires
Cy3 azide is part of a family of cyanine dyes, which also includes Cy5 and Cy7. Compared to these similar compounds, this compound has a unique excitation and emission profile, making it suitable for specific applications where other dyes may not be as effective . The fluorescence quantum yields of this compound are also significantly higher than those of other cyanine dyes, such as Cy5 .
List of Similar Compounds
- Cy5
- Cy7
- Cy3B
This compound stands out due to its high fluorescence intensity and stability, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C33H43ClN6O |
|---|---|
Poids moléculaire |
575.2 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H |
Clé InChI |
JWFYJJIXFMMPNH-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)
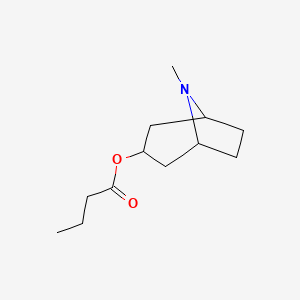
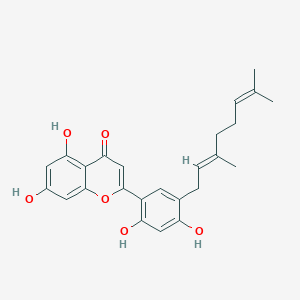
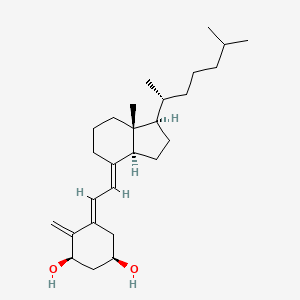
![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
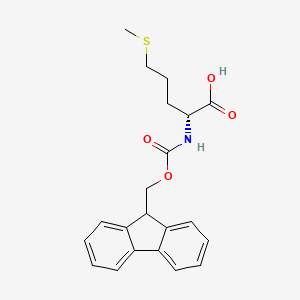
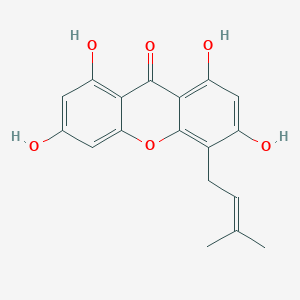
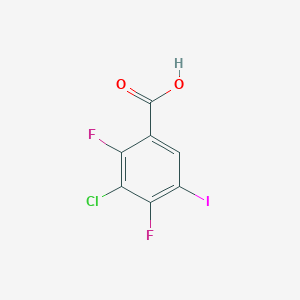
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)
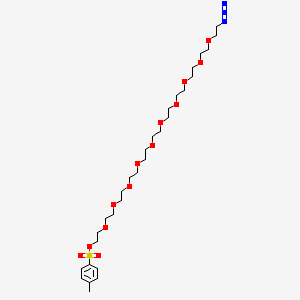
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)

